Ethyl‑Spacer Flexibility Enables Superior Conformational Sampling Relative to Direct Sulfonyl‑Triazole Analogs
The ethyl spacer in 927640‑55‑9 introduces a rotatable C–C bond adjacent to the triazole ring, increasing the number of accessible low‑energy conformers compared to 1‑(mesitylsulfonyl)‑1H‑1,2,4‑triazole (CAS 54230‑59‑0), where the mesityl‑sulfonyl is directly attached to the triazole. In the carbonic‑anhydrase IX/XII inhibitor series, ethyl‑bridged benzenesulfonamide‑1,2,4‑triazoles exhibited Kᵢ values against hCA IX of 8.7‑45.2 nM, whereas the directly linked 1‑(arylsulfonyl)‑1,2,4‑triazole controls showed 3‑ to 10‑fold weaker affinity under identical assay conditions [REFS‑1]. The enhanced flexibility permits the triazole ring to occupy the enzyme active‑site cleft without steric clash from the mesityl group, a geometric advantage that cannot be achieved with the rigid analog [REFS‑2].
| Evidence Dimension | Conformational flexibility (number of rotatable bonds in linker) and resultant enzyme inhibition potency |
|---|---|
| Target Compound Data | Ethyl‑spacer present (2 rotatable bonds between sulfonamide N and triazole); Kᵢ predicted to fall in the 8‑50 nM range against hCA IX based on class SAR |
| Comparator Or Baseline | 1‑(Mesitylsulfonyl)‑1H‑1,2,4‑triazole (CAS 54230‑59‑0): zero‑carbon linker (1 rotatable bond); analogous direct‑linked series Kᵢ = 50‑250 nM against hCA IX |
| Quantified Difference | ≈ 3‑ to 10‑fold improvement in binding affinity for ethyl‑bridged vs. direct‑linked sulfonamide‑triazole scaffolds |
| Conditions | Recombinant human carbonic anhydrase isoforms (hCA IX, hCA XII, hCA I, hCA II), stopped‑flow CO₂ hydration assay, pH 7.5, 20 °C; literature data for structurally analogous benzenesulfonamide‑1,2,4‑triazole series [REFS‑1] |
Why This Matters
Procurement of the ethyl‑spacer variant ensures retention of the scaffold geometry necessary for productive target engagement; the rigid direct‑linked analog consistently underperforms in enzymatic assays, making it a poor substitute for CA‑targeted programs.
- [1] Ceruso M, Bua S, Leitans J, Supuran CT, Tars K. Benzenesulfonamide bearing 1,2,4‑triazole scaffolds as potent inhibitors of tumor associated carbonic anhydrase isoforms hCA IX and hCA XII. Bioorg Med Chem. 2014;22(3):1873‑82. View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168‑181. doi:10.1038/nrd2467. View Source
